5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine
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Overview
Description
5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylethoxy group at the 4th position of the pyrimidine ring, along with an amine group at the 2nd position.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is UNC51-like kinase 1 (ULK1) . ULK1 is a protein kinase that plays a crucial role in the initiation of autophagy, a cellular process that recycles unnecessary or dysfunctional components of the cell . ULK1 is overexpressed in non-small cell lung cancer (NSCLC), and its expression level is negatively correlated with the clinical prognosis of NSCLC patients .
Mode of Action
This compound interacts with ULK1, inhibiting its kinase activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds with ULK1, as revealed by docking analysis . The inhibition of ULK1 disrupts the initiation of autophagy, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of ULK1 by this compound affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery, maintaining cellular homeostasis. By inhibiting ULK1, the compound disrupts the autophagy process, leading to downstream effects on cellular homeostasis .
Result of Action
The inhibition of ULK1 by this compound results in the suppression of autophagy . This leads to the induction of apoptosis in A549 cells, a type of NSCLC cell . Therefore, the compound has a cytotoxic effect on NSCLC cells .
Biochemical Analysis
Biochemical Properties
It has been found to interact with UNC51-like kinase 1 (ULK1), a protein that initiates the autophagy process in cancer cells .
Cellular Effects
In cellular processes, 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine has been observed to inhibit the proliferation of A549 cells, a type of non-small cell lung cancer (NSCLC) cell . It also induces apoptosis and inhibits autophagy in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding to ULK1, inhibiting its activity, and thereby disrupting the autophagy process . This leads to the induction of apoptosis and the inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine typically involves the following steps:
Cyclobutylethoxy Substitution: The attachment of a cyclobutylethoxy group at the 4th position.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required purity standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(2-fluoro-4-nitrophenoxy)pyrimidin-2-amine
- 5-Bromo-4-(3,4,5-trimethoxyphenoxy)pyrimidin-2-amine
Uniqueness
5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutylethoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBMJJRLWMHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)OC2=NC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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